![molecular formula C9H15NO2 B13077624 Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate](/img/structure/B13077624.png)
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate is a bicyclic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol This compound is characterized by its unique bicyclo[310]hexane structure, which includes an amino group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling and processing the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amines or esters.
Aplicaciones Científicas De Investigación
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its unique bicyclic structure.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobicyclo[3.1.0]hexane: Similar bicyclic structure but lacks the ester group.
2-Aminobicyclo[5.1.0]octane: Larger bicyclic structure with different chemical properties
Uniqueness
Methyl 2-{2-aminobicyclo[310]hexan-2-yl}acetate is unique due to its combination of an amino group and a methyl ester functional group within a bicyclic structure
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl 2-(2-amino-2-bicyclo[3.1.0]hexanyl)acetate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)5-9(10)3-2-6-4-7(6)9/h6-7H,2-5,10H2,1H3 |
Clave InChI |
YOSSUKCHKUATNP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CCC2C1C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Iodophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13077544.png)
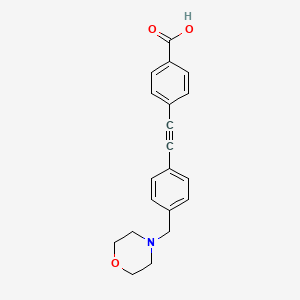

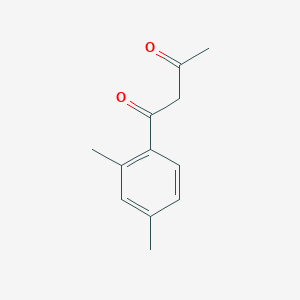

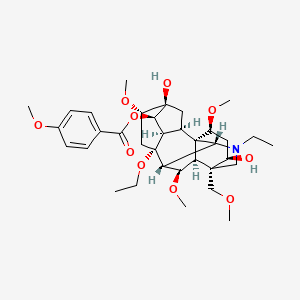
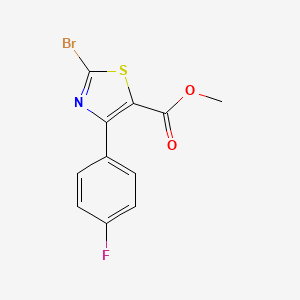
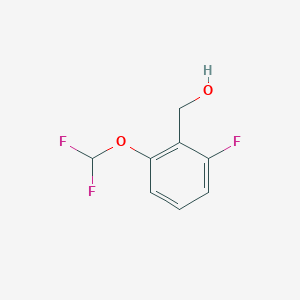
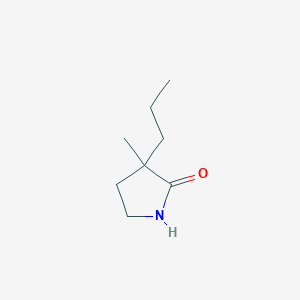
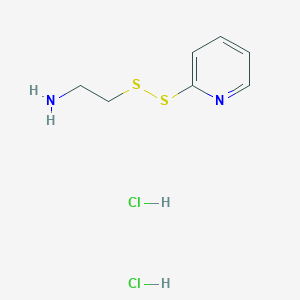

![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
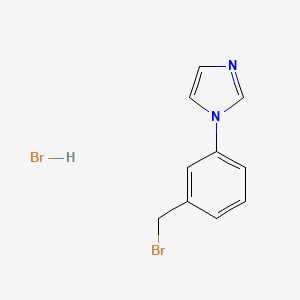
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
